L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-
Description
The compound L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is a modified proline derivative characterized by two key structural features:
Trans-4-hydroxy-L-proline backbone: The hydroxyl group (-OH) at the 4th position of the pyrrolidine ring adopts a trans configuration relative to the carboxylic acid group .
N-terminal Boc-L-alanyl substitution: The proline’s amino group is acylated with L-alanine, which is further protected by a tert-butoxycarbonyl (BOC) group .
This compound is synthesized via peptide coupling reactions, typically involving BOC-protected amino acids and coupling reagents like HATU (). Its molecular formula is C₁₄H₂₂N₂O₇ (calculated based on analogous structures in and ), with a molecular weight of ~330.34 g/mol. The BOC group enhances stability during synthesis, while the 4-hydroxy group may influence conformational flexibility and biological interactions, such as enzyme binding .
Properties
Molecular Formula |
C13H22N2O6 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-7(14-12(20)21-13(2,3)4)10(17)15-6-8(16)5-9(15)11(18)19/h7-9,16H,5-6H2,1-4H3,(H,14,20)(H,18,19)/t7-,8+,9-/m0/s1 |
InChI Key |
PILYFEHEZGWKMY-YIZRAAEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The compound’s peptide backbone is typically constructed using SPPS, where L-proline serves as the starting scaffold. The 4-hydroxy group is introduced post-assembly through selective oxidation or hydroxylation. A critical step involves protecting the secondary amine of proline with a Boc group ((1,1-dimethylethoxy)carbonyl) prior to alanine coupling. The Boc group is preferred for its stability under acidic conditions and compatibility with Fmoc-based strategies.
Reaction conditions for Boc protection involve treating L-proline with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at -15°C, achieving >95% yield. Subsequent coupling with N-methyl-L-alanine methyl ester uses N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by deprotection with trifluoroacetic acid (TFA).
Solution-Phase Synthesis of 4-Hydroxy-L-Proline Derivatives
The trans-4-hydroxy configuration is introduced via oxidation of L-proline precursors. Patent CN104788353A details a two-step protocol:
- Oxidation : L-proline is treated with sodium hypochlorite (12% w/v) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at -10°C to form 4-oxo-L-proline.
- Reductive Amination : The ketone intermediate undergoes stereoselective reduction using sodium borohydride in methanol, yielding trans-4-hydroxy-L-proline with >98% enantiomeric excess (ee).
This method avoids heavy-metal catalysts, making it environmentally favorable. Yields for the oxidation step reach 85%, while reductive amination achieves 92% efficiency.
Enzymatic Hydroxylation Strategies
L-Proline-4-Hydroxylase Catalysis
Patent EP0641862A2 describes an enzymatic route using L-proline-4-hydroxylase from Dactylosporangium spp. The enzyme hydroxylates L-proline at the 4-position in the presence of 2-ketoglutarate and Fe²⁺, yielding trans-4-hydroxy-L-proline. Key parameters include:
- Substrate Concentration : 20 mM L-proline
- Cofactors : 5 mM ascorbic acid, 2 mM FeSO₄
- Reaction Time : 30 minutes at 35°C
This method produces 12.9 mM (1.7 g/L) of product with 62% isolation yield after ion-exchange chromatography. The enzymatic approach offers superior stereoselectivity but requires optimized cofactor regeneration for industrial use.
Protection and Deprotection Dynamics
Boc Protection of the Hydroxy Group
The 4-hydroxy group is protected as a tert-butyl ether during peptide elongation to prevent side reactions. The Boc group is introduced using Boc₂O in THF at pH 8–9, mediated by N,N-diisopropylethylamine (DIPEA). Deprotection employs TFA/water (95:5) at 0°C, preserving the peptide backbone.
Alternative Protecting Groups
While Boc dominates, patents describe benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) as alternatives. Cbz protection uses benzyl chloroformate in dichloromethane, but its removal requires hydrogenolysis, complicating scalability.
Critical Reaction Parameters
Temperature Control
Low temperatures (-10°C to 0°C) are essential during oxidation and coupling to minimize epimerization. The CN104788353A protocol maintains <-10°C during TEMPO-mediated oxidation, ensuring >90% yield.
Solvent Systems
- THF : Preferred for Boc protection due to its aprotic nature and low nucleophilicity.
- DMF : Used in peptide couplings for its high polarity and solubility.
- Aqueous Buffers : Enzymatic reactions use MES buffer (pH 6.5) to stabilize the hydroxylase.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- NMR : δ 4.3 ppm (C4-OH, trans), δ 1.4 ppm (Boc tert-butyl).
- Mass Spectrometry : [M+H]⁺ at m/z 317.2 aligns with the molecular formula C₁₅H₂₈N₂O₅.
Industrial Scalability and Challenges
Cost-Effective Oxidation
Hypochlorite/TEMPO systems reduce costs compared to stoichiometric oxidants like Dess-Martin periodinane. Patent CN104788353A reports a 45 kg/batch production scale with 82% yield.
Stereochemical Control
Non-enzymatic methods risk cis-hydroxy byproduct formation. Enzymatic hydroxylation eliminates this via strict trans selectivity, but fermentation costs remain prohibitive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: In the study of protein structure and function, and as a model compound in enzymatic reactions.
Medicine: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in protein synthesis and metabolism. The presence of the 1,1-dimethylethoxy carbonyl group and the hydroxyl group at the 4th position enhances its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
(a) Impact of Protective Groups
- The BOC group in the target compound provides steric protection during peptide synthesis, reducing side reactions compared to acetylated analogues (e.g., N-Acetyl-4-hydroxy-L-proline) .
- Dodecanoyl-substituted derivatives () exhibit lipophilic properties, making them suitable for lipid membrane studies, unlike the hydrophilic BOC-alanyl group in the target compound.
(b) Configuration and Bioactivity
- Glycylhydroxy-L-proline () demonstrates high optical rotation ([α]D = -128.4°), suggesting structural divergence from the target compound’s BOC-alanyl substitution.
Notes
- Stereochemical Considerations : The trans-4-hydroxy configuration is critical for bioactivity; cis isomers may exhibit reduced enzyme affinity .
- Analytical Data : IR and NMR spectra for analogous compounds () confirm the presence of BOC (C=O stretch ~1700 cm⁻¹) and hydroxyproline (broad -OH peak at ~3400 cm⁻¹).
- Safety: BOC-protected compounds generally exhibit low toxicity, but dodecanoyl derivatives () require handling in non-polar solvents due to low solubility .
Biological Activity
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- (CAS Number: 88501-03-5) is a complex compound derived from L-proline, an amino acid integral to protein synthesis and structure. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
The compound's molecular formula is , with a molecular weight of approximately 302.32 g/mol. Its structural modifications enhance its biochemical properties, making it a subject of interest in various scientific fields.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O6 |
| Molecular Weight | 302.32 g/mol |
| CAS Number | 88501-03-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of L-Proline derivatives often involves their role in protein folding and stability. The unique structure of this compound allows it to interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Key Mechanisms:
- Protein Stabilization : Enhances the stability of protein structures by facilitating proper folding.
- Enzyme Interaction : Acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Potentially reduces oxidative stress by scavenging free radicals.
Therapeutic Potential
Research indicates that L-Proline derivatives may have applications in various therapeutic areas:
- Neuroprotection : Studies have shown that related compounds can protect astrocytes from cytotoxicity induced by substances like pilocarpine, suggesting potential neuroprotective effects against conditions like epilepsy .
- Cancer Research : The compound's ability to modulate cellular pathways may be beneficial in cancer therapy by targeting specific tumor markers and pathways .
- Metabolic Disorders : Investigated for potential roles in metabolic regulation and treatment of disorders related to amino acid metabolism.
Case Study 1: Neuroprotective Effects
A study investigated the effects of N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline on astrocytes exposed to cytotoxic concentrations of pilocarpine. Results indicated that treatment with this derivative improved cell viability and reduced oxidative stress markers in a concentration-dependent manner .
Case Study 2: Protein Folding
Research on proline derivatives has highlighted their role in enhancing the folding efficiency of proteins. This is particularly significant in the context of diseases associated with protein misfolding, such as Alzheimer’s disease.
Q & A
Q. What are the optimal synthetic routes for preparing L-Proline, 1-[N-Boc-L-alanyl]-4-hydroxy-, trans-?
Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example:
- Use L-proline derivatives as starting materials, activating the carboxyl group with reagents like HOBt/DCC for coupling with Boc-protected L-alanine.
- Introduce the 4-hydroxy group through stereoselective hydroxylation using prolyl hydroxylase mimics or chemical oxidants (e.g., H₂O₂/Fe²⁺ systems) to ensure trans-configuration .
- Purify intermediates via reverse-phase HPLC to isolate the trans isomer, confirmed by chiral column chromatography and NMR (δ 4.5–5.0 ppm for hydroxyproline protons) .
Q. How does the trans-4-hydroxy configuration influence the compound’s role in collagen stability?
Methodological Answer : The trans-4-hydroxy group disrupts collagen triple-helix formation compared to cis-4-hydroxy-L-proline:
- Perform thermal denaturation assays (e.g., CD spectroscopy) to compare melting temperatures (Tm) of collagen peptides incorporating the trans vs. cis isomer.
- Use molecular dynamics simulations to analyze hydrogen-bonding patterns between hydroxyproline residues and adjacent glycine residues .
- Trans-4-hydroxyproline reduces Tm by ~5–10°C due to steric clashes in helical packing .
Q. What analytical techniques validate the structural integrity of this compound?
Methodological Answer :
- X-ray crystallography : Resolve the trans-configuration and hydrogen-bonding network in the solid state .
- NMR spectroscopy : Assign peaks for the Boc-protected alanyl moiety (δ 1.4 ppm for tert-butyl groups) and hydroxyproline (δ 4.8 ppm for OH) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = calculated 332.16 Da) .
Advanced Research Questions
Q. How does this compound serve as an organocatalyst in asymmetric synthesis?
Methodological Answer : The Boc-alanyl group enhances steric bulk and hydrogen-bonding capacity, improving enantioselectivity:
- Test catalytic efficiency in aldol reactions (e.g., acetone + 4-nitrobenzaldehyde) under solvent-free conditions.
- Compare enantiomeric excess (ee) using chiral HPLC: trans-4-hydroxyproline derivatives achieve >90% ee in aldol adducts due to dual H-bond activation of substrates .
- DFT calculations reveal transition-state stabilization via interactions between the hydroxy group and aldehyde carbonyl .
Q. What experimental approaches resolve contradictions in its metabolic effects (e.g., pro-collagen vs. anti-collagen activity)?
Methodological Answer :
- Dose-response studies : Treat fibroblast cultures with varying concentrations (0.1–10 mM) and quantify collagen secretion via ELISA or hydroxyproline assay .
- Gene expression profiling : Use qPCR to measure COL1A1/COL3A1 mRNA levels. Low doses (≤1 mM) upregulate collagen synthesis, while high doses (>5 mM) inhibit prolyl hydroxylase activity, reducing collagen stability .
- Metabolic tracing : Track [U-¹³C]-L-proline incorporation into collagen using LC-MS .
Q. How does the Boc-alanyl modification affect transport kinetics in Trypanosoma brucei?
Methodological Answer :
- Perform competitive uptake assays using radiolabeled [³H]-L-proline and increasing concentrations of the modified compound.
- Calculate Ki values to determine inhibition potency. The Boc group reduces affinity for TbAAT6 transporter (Km increases from 19 µM to >100 µM) .
- Use RNAi knockdown of TbAAT6 to confirm transporter specificity. Growth assays in proline-deficient media show reduced viability for wild-type vs. knockdown strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
